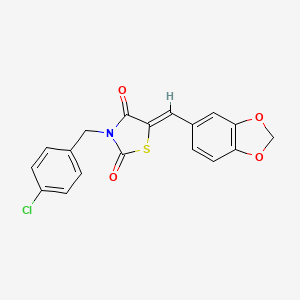![molecular formula C23H24ClFO3 B11640568 6-chloro-7-[(2-fluorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11640568.png)
6-chloro-7-[(2-fluorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-chloro-7-[(2-fluorophenyl)methoxy]-3-hexyl-4-methyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general steps for the synthesis include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-methyl-2H-chromen-2-one and 2-fluorophenylboronic acid.
Coupling Reaction: The Suzuki-Miyaura coupling reaction is carried out by combining the starting materials with a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent (e.g., ethanol) under reflux conditions.
Product Isolation: After the reaction is complete, the product is isolated through standard purification techniques, such as column chromatography or recrystallization.
Industrial production methods for this compound may involve scaling up the Suzuki-Miyaura coupling reaction using continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
6-Chloro-7-[(2-fluorophenyl)methoxy]-3-hexyl-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
6-Chloro-7-[(2-fluorophenyl)methoxy]-3-hexyl-4-methyl-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions in cells and tissues.
Industrial Applications: The compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Wirkmechanismus
The mechanism of action of 6-chloro-7-[(2-fluorophenyl)methoxy]-3-hexyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets involved depend on the specific biological context and the compound’s chemical structure.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-7-[(2-fluorophenyl)methoxy]-3-hexyl-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
6-Chloro-7-[(2-chloro-4-fluorophenyl)methoxy]-4-methylchromen-2-one: This compound features a similar chromenone core with different substituents, leading to variations in its chemical and biological properties.
6-Chloro-7-[(2-fluorophenyl)methoxy]-4-propylchromen-2-one: This compound has a shorter alkyl chain (propyl) compared to the hexyl chain in the target compound, which may affect its solubility and biological activity.
Eigenschaften
Molekularformel |
C23H24ClFO3 |
|---|---|
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
6-chloro-7-[(2-fluorophenyl)methoxy]-3-hexyl-4-methylchromen-2-one |
InChI |
InChI=1S/C23H24ClFO3/c1-3-4-5-6-10-17-15(2)18-12-19(24)22(13-21(18)28-23(17)26)27-14-16-9-7-8-11-20(16)25/h7-9,11-13H,3-6,10,14H2,1-2H3 |
InChI-Schlüssel |
AVIKQJFRGVBPNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)

![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640508.png)

![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11640512.png)
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640517.png)
![(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11640519.png)
![N-(4-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640521.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11640526.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640527.png)
![N-[1-(4-Hydroxy-piperidine-1-carbonyl)-2-pyridin-3-yl-vinyl]-benzamide](/img/structure/B11640533.png)
![2-Methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640555.png)

